(S)-2-Hydroxy-ramelteon
Description
Contextualization of (S)-2-Hydroxy-ramelteon within Ramelteon (B1678794) Biotransformation Pathways
The biotransformation of ramelteon is a complex process primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.govnih.gov The main metabolic pathways involve oxidation, such as hydroxylation and the opening of the furan (B31954) ring. researchgate.netnih.gov Ramelteon is metabolized into four principal metabolites identified in human serum: M-I, M-II, M-III, and M-IV. nih.govdrugbank.com
The systemic exposure to M-II is significantly higher than that of the parent drug, ramelteon, with concentrations being approximately 20 to 100 times greater. fda.govresearchgate.net This high exposure underscores the importance of understanding the pharmacological properties of M-II.
Nomenclature and Structural Identity of this compound (M-II)
The precise chemical name for this metabolite is (2S)-2-hydroxy-N-[2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide . karger.comnih.gov It is also commonly referred to as Ramelteon M-II. ncats.io
| Identifier | Value |
| Systematic Name | (2S)-2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e] Current time information in Bangalore, IN.benzofuran-8-yl]ethyl]propanamide nih.gov |
| Common Name | This compound nih.govncats.io |
| Synonym | Ramelteon M-II ncats.io |
| Molecular Formula | C16H21NO3 nih.govncats.io |
| Molecular Weight | 275.34 g/mol nih.gov |
Ramelteon itself is a chiral molecule, with the stereocenter located at the 8-position of the indeno[5,4-b]furan ring system. The active form of the drug is the (S)-enantiomer, designated as (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide. nih.govfda.gov This specific stereochemistry is crucial for its high affinity and activity at melatonin (B1676174) receptors. fda.gov The metabolic process that forms M-II retains this original (8S) configuration from the parent ramelteon molecule. karger.com
The hydroxylation of the propionyl side chain introduces a new chiral center at the 2-position, resulting in the potential for two different stereoisomers: (R)-2-Hydroxy-ramelteon and this compound. The major and active metabolite, M-II, has been identified as the (S)-isomer at this new chiral center. karger.com Therefore, the full stereochemical designation of the active metabolite is (2S, 8S)-2-hydroxy-ramelteon.
In research and for analytical purposes, mixed isomer preparations, often designated as (R,S)-hydroxy Ramelteon metabolite M-II, are also utilized. caymanchem.comscbt.com These mixtures contain both the (R) and (S) configurations at the 2-hydroxy position. The synthesis of ramelteon and its intermediates, including processes to obtain the desired (S)-enantiomer of the parent compound, has been a subject of extensive research, employing various chemical strategies. justia.comresearchgate.netblogspot.comgoogle.comgoogleapis.comnih.govacs.orgacs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
1639809-89-4 |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
(2S)-2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide |
InChI |
InChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19)/t10-,12-/m0/s1 |
InChI Key |
FGFNIJYHXMJYJN-JQWIXIFHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3)O |
Canonical SMILES |
CC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O |
Origin of Product |
United States |
Enzymatic Biotransformation and Metabolic Profiling of Ramelteon to S 2 Hydroxy Ramelteon
Hepatic Metabolism of Ramelteon (B1678794)
The hepatic metabolism of ramelteon is primarily driven by two major cytochrome P450 isozymes: CYP1A2 and CYP2C19. nih.govresearchgate.net CYP1A2 is considered the main isozyme responsible for the initial oxidative transformations of the ramelteon molecule. scialert.netnih.govnih.gov Studies using recombinant human CYP enzymes and specific chemical inhibitors have confirmed that both CYP1A2 and CYP2C19 are the key catalysts in the formation of ramelteon's primary metabolites. nih.govresearchgate.net The significant role of these two enzymes means that co-administration of drugs that inhibit CYP1A2 or CYP2C19 can lead to substantial increases in ramelteon plasma concentrations. researchgate.net
Table 1: Quantitative Contribution of Hepatic CYP Isozymes to Ramelteon Metabolism
| CYP Isozyme | Estimated Contribution (%) |
| CYP1A2 | 49% |
| CYP2C19 | 42% |
| CYP3A4 | 8.6% |
Extra-hepatic Metabolism (e.g., Intestinal CYP3A4)
Metabolism of ramelteon is not confined exclusively to the liver. Evidence from studies with human intestinal microsomes indicates that extra-hepatic metabolism also occurs. nih.gov In the intestine, CYP3A4 is the sole contributor to the metabolic process, specifically catalyzing hydroxylation at a benzylic position. nih.govresearchgate.net
Characterization of Oxidative Pathways Leading to Hydroxyl and Carbonyl Derivatives
The primary metabolic transformation of ramelteon involves oxidation, leading to the formation of various hydroxyl and carbonyl derivatives. scialert.netnih.govnih.gov In vitro studies have identified six primary metabolic pathways that result in eight different metabolites. nih.govresearchgate.net The main routes of metabolism are hydroxylation on the ethyl side chain and at the benzylic position of the cyclopentyl ring. nih.govresearchgate.net
The formation of (S)-2-Hydroxy-ramelteon (M-II), the major metabolite in serum, is a result of aliphatic hydroxylation. scialert.net Further oxidation of other metabolites, such as the conversion of M-II, can lead to the formation of M-IV, another hydroxylated derivative. nih.gov
Secondary Metabolism: Glucuronide Conjugation
Following the initial oxidative reactions mediated by the CYP450 system, the resulting hydroxyl and carbonyl metabolites undergo secondary metabolism. scialert.netnih.gov This next phase primarily involves conjugation with glucuronic acid, a process known as glucuronidation. scialert.netnih.govnih.gov This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronide moiety to the metabolites, rendering them more water-soluble and facilitating their excretion from the body, mainly through the urine. scialert.net
Identification and Prevalence of Ramelteon Metabolites (M-I, M-II, M-III, M-IV)
Following oral administration, ramelteon is metabolized into four principal metabolites identified in human serum: M-I, M-II, M-III, and M-IV nih.govkarger.comnih.gov.
M-I: This metabolite is formed through the cleavage of the furan (B31954) ring nih.gov.
This compound (M-II): As the major metabolite, M-II is produced via hydroxylation of the propionyl side chain nih.gov. It is the most abundant metabolite in circulation and is physiologically active nih.govkarger.com.
M-III: M-III is formed by the oxidation of the five-membered alicyclic ring of the ramelteon molecule scialert.net.
M-IV: This metabolite is an oxidation product of M-II, also featuring an aliphatic hydroxyl group nih.govscialert.net.
Among these, this compound (M-II) is the most prevalent, with systemic exposure levels significantly higher than the parent compound and the other metabolites researchgate.net.
| Compound | Relative Systemic Exposure (AUC) vs. Ramelteon |
| This compound (M-II) | 20- to 100-fold greater nih.govwikipedia.org |
| M-I | 1- to 4-fold greater researchgate.net |
| M-III | 1- to 4-fold greater researchgate.net |
| M-IV | 1- to 4-fold greater researchgate.net |
| Compound | Elimination Half-Life (t½) |
| Ramelteon | 1 to 2.6 hours wikipedia.org |
| This compound (M-II) | 2 to 5 hours wikipedia.org |
Molecular Modeling and Computational Approaches to Metabolic Predictions
Molecular modeling and computational analyses have been employed to understand the metabolism of ramelteon and its metabolites. These studies, using methods such as molecular mechanics, semi-empirical (PM3), and DFT (at B3LYP/6-31G* level) calculations, have provided insights into the kinetic stability of these compounds scialert.netdocsdrive.com. The calculations show that ramelteon and its metabolites (M-I, M-II, M-III, and M-IV) have moderately large to large LUMO-HOMO energy differences, suggesting they are kinetically inert scialert.netdocsdrive.com. Despite this, the rapid metabolism observed in vivo is attributed to enzymatic involvement scialert.netdocsdrive.com.
Computational analyses of the molecular surfaces of ramelteon and its metabolites reveal an abundance of neutral and electron-rich regions, making them susceptible to both lyophilic and electrophilic attacks scialert.netdocsdrive.com. The absence of significant electron-deficient regions suggests a low probability of reaction with cellular nucleophiles like glutathione (B108866) and DNA nucleobases. This finding from molecular modeling aligns with a lower potential for certain types of cellular toxicity scialert.netdocsdrive.com. These computational approaches serve as a predictive tool to complement experimental findings in understanding the metabolic fate of ramelteon.
Pharmacological Characterization of S 2 Hydroxy Ramelteon M Ii
Melatonin (B1676174) Receptor Binding Affinities and Agonist Potencies
M-II demonstrates high affinity for and potent agonist activity at both the MT1 and MT2 melatonin receptors, which are G protein-coupled receptors that mediate the physiological effects of melatonin. karger.com
MT1 Receptor Affinity (Ki) and Potency (IC50) of (S)-2-Hydroxy-ramelteon
Studies conducted in Chinese hamster ovary (CHO) cells expressing human melatonin receptors have determined the binding affinity and functional potency of M-II at the MT1 receptor. nih.gov The affinity, represented by the inhibition constant (Ki), was found to be 114 pmol/l. nih.govkarger.comresearchgate.net The potency, measured as the half-maximal inhibitory concentration (IC50) in forskolin-stimulated cAMP accumulation assays, was determined to be 208 pmol/l. nih.govkarger.comresearchgate.net
MT2 Receptor Affinity (Ki) and Potency (IC50) of this compound
In the same cellular systems, M-II's affinity for the human MT2 receptor was also characterized. nih.gov The compound exhibited a Ki value of 566 pmol/l. nih.govkarger.comresearchgate.net Its functional potency as an agonist at the MT2 receptor was demonstrated by an IC50 value of 1,470 pmol/l. nih.govkarger.comresearchgate.net
| Receptor | Binding Affinity (Ki) (pmol/L) | Functional Potency (IC50) (pmol/L) |
|---|---|---|
| MT1 | 114 | 208 |
| MT2 | 566 | 1,470 |
Comparative Pharmacodynamics of M-II with Ramelteon (B1678794) and Melatonin for MT1/MT2 Receptors
While M-II is a potent melatonin agonist, its affinity and potency are lower than those of its parent compound, ramelteon, and the endogenous hormone, melatonin. karger.commedchemexpress.com
At the MT1 receptor, the binding affinity of M-II is approximately 10-fold lower than that of ramelteon and 2.5-fold lower than that of melatonin. karger.commedchemexpress.com In terms of functional potency at the MT1 receptor, M-II is about 17-fold less potent than ramelteon and 4.3-fold less potent than melatonin. karger.commedchemexpress.com
For the MT2 receptor, M-II's binding affinity is roughly 5-fold lower than ramelteon's and 1.5-fold lower than melatonin's. karger.commedchemexpress.com The functional potency of M-II at the MT2 receptor is approximately 28-fold lower than that of ramelteon and 1.6-fold lower than that of melatonin. karger.commedchemexpress.com
| Compound | MT1 Affinity (Relative to M-II) | MT2 Affinity (Relative to M-II) | MT1 Potency (Relative to M-II) | MT2 Potency (Relative to M-II) |
|---|---|---|---|---|
| This compound (M-II) | 1x | 1x | 1x | 1x |
| Ramelteon | ~10x higher | ~5x higher | ~17x higher | ~28x higher |
| Melatonin | ~2.5x higher | ~1.5x higher | ~4.3x higher | ~1.6x higher |
Receptor Selectivity Profile
A key characteristic of this compound is its high selectivity for melatonin receptors over other receptor types.
Selectivity over MT3 Receptor
M-II exhibits no significant affinity for the MT3 binding site, which is recognized as the enzyme quinone reductase 2. medchemexpress.com Studies have shown that M-II has no affinity for this site at concentrations up to 10 μM. medchemexpress.com This high degree of selectivity is consistent with the profile of the parent compound, ramelteon, which also has an extremely weak affinity for the MT3 site (Ki: 2.65 μM). chemsrc.comnih.gov
Evaluation of Affinity for Other Neurotransmitter Receptors (e.g., GABA, Serotonin (B10506), Dopamine, Opiates, Acetylcholine, Noradrenaline)
The selectivity of M-II extends to a wide range of other central nervous system receptors. nih.govmedchemexpress.com Investigations into its binding profile against a panel of 215 targets, including various receptors, transporters, and enzymes, revealed no significant affinities or activities. medchemexpress.com Specifically, like its parent compound ramelteon, M-II shows no measurable affinity for receptors associated with other neurotransmitter systems, such as GABA, dopamine, opiates, and benzodiazepines. medchemexpress.comnih.gov The only notable exception was a weak affinity for the serotonin 5-HT2B receptor, with a Ki value of 1.75 ± 0.23 µmol/l. karger.commedchemexpress.com This indicates that the pharmacological actions of this compound are highly specific to the MT1 and MT2 receptors. nih.gov
Specific Affinity for the 5-HT2B Receptor
In comprehensive selectivity studies, this compound (M-II) was screened against a large panel of receptors, transporters, ion channels, and enzymes to determine its binding profile. researchgate.net The findings indicate that M-II is highly selective for melatonin MT1 and MT2 receptors. drugbank.com Across the extensive panel, M-II showed no significant affinity for most targets, with the notable exception of the serotonin 5-HT2B receptor. researchgate.netnih.govapexbt.com However, its affinity for the 5-HT2B receptor is weak. nih.govresearchgate.net The reported inhibition constant (Ki) for M-II at the 5-HT2B receptor was 1.75 ± 0.23 µM. nih.govapexbt.com This affinity is substantially lower—approximately 3,000-fold less—than its affinity for the MT1 and MT2 receptors, underscoring its selectivity as a melatonin agonist. researchgate.net
Binding Affinity of this compound at the 5-HT2B Receptor
| Compound | Receptor | Binding Affinity (Ki) |
|---|---|---|
| This compound (M-II) | 5-HT2B | 1.75 ± 0.23 µM |
Functional Agonist Activity in In Vitro Systems
Effects on Forskolin-Stimulated cAMP Accumulation in Cellular Models
The functional activity of this compound (M-II) as a melatonin receptor agonist has been demonstrated in cellular models by measuring its effect on cyclic adenosine (B11128) monophosphate (cAMP) levels. researchgate.net In Chinese Hamster Ovary (CHO) cells engineered to express human MT1 or MT2 receptors, M-II demonstrated a dose-dependent inhibition of forskolin-stimulated cAMP accumulation. karger.comresearchgate.net Forskolin is a labdane (B1241275) diterpene that directly activates the enzyme adenylyl cyclase, leading to an increase in intracellular cAMP levels. patsnap.comnih.gov The ability of M-II to counteract this effect confirms its functional agonism at G-protein coupled melatonin receptors, which typically inhibit adenylyl cyclase. researchgate.net
While M-II is an active agonist, its potency is lower than that of both the parent compound, ramelteon, and endogenous melatonin. researchgate.net In functional assays, M-II was found to be 17- to 25-fold less potent than ramelteon. drugbank.com Specifically, the potency of M-II at MT1 receptors was approximately 17-fold lower than ramelteon and 4.3-fold lower than melatonin. karger.comresearchgate.net At MT2 receptors, its potency was about 28-fold lower than ramelteon and 1.6-fold lower than melatonin. karger.comresearchgate.net
Functional Potency of this compound (M-II) in Inhibiting Forskolin-Stimulated cAMP Accumulation
| Compound | IC₅₀ at MT₁ Receptor (pM) | IC₅₀ at MT₂ Receptor (pM) |
|---|---|---|
| This compound (M-II) | 208 | 1,470 |
| Ramelteon | 21.2 | 53.4 |
| Melatonin | 77.8 | 904.0 |
Data derived from studies in CHO cells expressing human melatonin receptors. karger.comresearchgate.netdrugbank.com
Preclinical Pharmacodynamic Studies in Animal Models
Effects on Sleep Architecture and Circadian Rhythms (e.g., NREM sleep promotion in cats)
The in vivo efficacy of this compound (M-II) on sleep has been evaluated in freely moving cats, a model used to assess sleep-promoting effects. researchgate.netdrugbank.com In these preclinical studies, oral administration of M-II demonstrated a significant and potent ability to promote sleep, primarily by increasing non-rapid eye movement (NREM) sleep and decreasing wakefulness. researchgate.netnih.gov
The effects were dose-dependent. A dose of 1 mg/kg significantly increased NREM sleep and decreased wakefulness. researchgate.netnih.gov A lower dose of 0.1 mg/kg produced similar, robust results, with the reduction in wakefulness lasting for up to 6 hours post-administration. researchgate.netnih.gov Even at a dose of 0.01 mg/kg, M-II significantly increased NREM sleep. researchgate.netnih.gov Across the tested doses, no significant alterations in REM sleep were observed. researchgate.netnih.gov These findings highlight that despite having lower potency than ramelteon in vitro, M-II produces marked sleep-promoting effects in vivo. karger.comresearchgate.net
Effects of this compound (M-II) on Sleep-Wake States in Cats
| Dose (mg/kg) | Effect on NREM Sleep | Effect on Wakefulness | Effect on REM Sleep |
|---|---|---|---|
| 0.01 | Significant Increase (p < 0.05) | No Significant Change | No Significant Change |
| 0.1 | Significant Increase (p < 0.01) | Significant Decrease (p < 0.01) | No Significant Change |
| 1.0 | Significant Increase (p < 0.01) | Significant Decrease (p < 0.01) | No Significant Change |
Summary of findings from preclinical studies in cat models. researchgate.netnih.gov
Evaluation of Anxiolytic Potential in Rodent Models
Preclinical studies designed to specifically evaluate the anxiolytic potential of this compound (M-II) in rodent models have not been reported in the reviewed scientific literature. Research into the anxiolytic properties of related compounds has focused on the parent drug, ramelteon. One study found that ramelteon administered as a standalone drug did not produce an anxiolytic effect in various rat models of anxiety. However, data on the anxiolytic effects of the M-II metabolite itself are not available.
Sophisticated Analytical and Bioanalytical Techniques for Research and Characterization
Advanced Chromatographic Methods for Separation and Quantification
Chromatography is a cornerstone for the analysis of ramelteon (B1678794) and its metabolites, providing the high resolution and sensitivity needed for complex biological matrices.
A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous measurement of ramelteon and its primary active metabolite, M-II ((S)-2-Hydroxy-ramelteon), in human plasma. This technique offers high selectivity and sensitivity, which is crucial for pharmacokinetic studies. In a typical application, plasma samples are prepared using protein precipitation. The analytes are then separated on a reverse-phase column and detected by a mass spectrometer operating in the positive multiple reaction monitoring (MRM) mode. This methodology has been successfully applied to clinical pharmacokinetic studies, demonstrating its robustness for quantifying these compounds in biological fluids.
Table 1: LC-MS/MS Method Parameters for Ramelteon and M-II Quantitation
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography System | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | |
| Sample Preparation | Protein Precipitation from 200 μL plasma | |
| Chromatographic Column | Hedera ODS-2 (5 μm, 150 × 2.1 mm) | |
| Mobile Phase | Methanol-0.1% formic acid in 10 mM ammonium (B1175870) acetate (B1210297) solution (85:15, v/v) | |
| Flow Rate | 0.5 mL/min | |
| Detection Mode | Positive Multiple Reaction Monitoring (MRM) | |
| Linearity Range (Ramelteon) | 0.0500–30.0 ng/mL | |
| Linearity Range (M-II) | 1.00–250 ng/mL |
The biological activity of chiral molecules like ramelteon is highly dependent on their stereochemistry. Therefore, assessing enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. A simple, isocratic chiral LC method has been established to separate ramelteon from its inactive (R)-enantiomer. This separation is typically achieved on an amylose-based chiral stationary phase, such as Chiralpak AD-H. The addition of a small amount of an acid, like methanesulfonic acid, to the mobile phase can significantly improve chromatographic efficiency and the resolution between the enantiomers. This method is suitable for the quantitative determination of the unwanted enantiomer in bulk drug substances.
Table 2: Chiral HPLC Method for Ramelteon Enantiomeric Separation
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography System | High-Performance Liquid Chromatography (HPLC) | |
| Column | Chiralpak AD-H, 250 mm × 4.6 mm, 5 μm | |
| Mobile Phase | n-hexane:ethanol:methanesulfonic acid (900:100:0.1, v/v/v) | |
| Flow Rate | 1.0 mL/min | |
| UV Detection Wavelength | 220 nm | |
| Retention Time (Ramelteon) | ~10.0 min | |
| Retention Time ((R)-enantiomer) | ~14.4 min | |
| Resolution | > 4 |
Spectrophotometric methods offer a simple, cost-effective, and rapid approach for the quantification of ramelteon in pharmaceutical dosage forms. These methods, based on the principle of UV absorbance, have been developed and validated according to ICH guidelines. The analysis is typically performed by measuring the absorbance of the compound at its wavelength of maximum absorption (λmax), which for ramelteon in 20% aqueous methanol (B129727) is 287 nm. The Lambert-Beer law is followed over a concentration range of 10-50 µg/mL. While primarily reported for the parent drug in tablets, the principles of UV spectrophotometry can be applied to the analysis of its metabolites, provided they possess a suitable chromophore and can be isolated from interfering substances.
Application of Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are fundamental in pharmacology for determining the affinity of a compound for its target receptor. For ramelteon and its metabolites, these assays are used to characterize their interaction with melatonin (B1676174) receptors MT1 and MT2. In these experiments, a radioactively labeled ligand is used to quantify its binding to the receptor. The affinity of an unlabeled compound, such as this compound, is determined by its ability to compete with and displace the radioligand. Ramelteon itself shows a high binding affinity for both MT1 and MT2 receptors. Its primary active metabolite, M-II (this compound), is also active but possesses a significantly lower affinity for these receptors compared to the parent compound.
Table 3: Binding Affinity of Ramelteon for Melatonin Receptors
| Compound | Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| Ramelteon | MT1 | 14 pM | |
| Ramelteon | MT2 | 112 pM | |
| This compound (M-II) | MT1/MT2 | Significantly lower than ramelteon |
In Vitro Methodologies for Metabolic Studies (e.g., Human Liver Microsomes, Recombinant P450 Enzymes)
In vitro models are indispensable for studying drug metabolism. Human liver microsomes (HLMs), which contain a high concentration of cytochrome P450 (CYP) enzymes, are a widely used system to investigate the metabolic pathways of new chemical entities. Studies using HLMs have shown that ramelteon undergoes extensive metabolism, primarily through hydroxylation. To identify the specific enzymes involved, recombinant human cytochrome P450 enzymes are used. Research has demonstrated that the metabolism of ramelteon is catalyzed mainly by CYP1A2 and CYP2C19, with a smaller contribution from CYP3A4. These studies are crucial for predicting potential drug-drug interactions.
Table 4: Contribution of CYP Enzymes to Ramelteon Metabolism in Human Liver Microsomes
| CYP Enzyme | Estimated Contribution | Reference |
|---|---|---|
| CYP1A2 | 49% | |
| CYP2C19 | 42% | |
| CYP3A4 | 8.6% |
Future Research Avenues for S 2 Hydroxy Ramelteon
Elucidation of Precise Contributions to Circadian Rhythm Regulation
Ramelteon (B1678794) is known to influence the sleep-wake cycle by acting on MT1 and MT2 melatonin (B1676174) receptors located in the suprachiasmatic nucleus (SCN), the body's primary circadian pacemaker. nih.govnih.gov The activity at MT1 receptors is thought to promote sleepiness, while the MT2 receptors are believed to mediate the phase-shifting effects on the circadian rhythm. nih.govresearchgate.net Studies have demonstrated that ramelteon can produce a significant phase advance of the melatonin rhythm in humans, suggesting its potential for treating circadian rhythm sleep disorders. nih.gov
Detailed Investigation of Melatonin Receptor Dissociation Rates and Duration of Action
The duration of a drug's effect is intrinsically linked to its interaction with its target receptor, specifically its association and dissociation rates. A study investigating the in vitro duration of action of various melatonin agonists found significant differences among them. nih.gov While the agonist activities of ramelteon and 2-iodomelatonin (B1662258) were persistent even after repeated washouts, the effects of melatonin and (S)-2-Hydroxy-ramelteon were not. nih.gov This residual activity after washout showed a strong correlation with the compound's dissociation rate from the human MT1 receptor. nih.gov
This suggests that this compound has a faster dissociation rate from the MT1 receptor compared to its parent compound. While its systemic half-life is longer, its molecular duration of action at the receptor level may be shorter. wikipedia.org Future investigations should expand on these findings by quantifying the specific dissociation rates (k-off) for this compound at both MT1 and MT2 receptors. Understanding these kinetics is essential for correlating the metabolite's pharmacokinetic profile with its pharmacodynamic effects and for building a more complete model of its contribution to sleep regulation and circadian rhythm modulation.
| Compound | Persistence of Agonist Activity (post-washout) | Correlation with Dissociation Rate |
|---|---|---|
| Ramelteon | Persistent | Strong |
| This compound (M-II) | Not Persistent | Strong |
| Melatonin | Not Persistent | Strong |
| 2-Iodomelatonin | Persistent | Strong |
Comprehensive Structure-Activity Relationship (SAR) Studies of Hydroxylated Metabolites and Analogues
Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org For ramelteon and its metabolites, the primary activity is agonism at MT1 and MT2 receptors. This compound is known to be pharmacologically active, but with a lower binding affinity for melatonin receptors compared to ramelteon. fda.gov Specifically, it has approximately one-tenth the affinity for the MT1 receptor and one-fifth the affinity for the MT2 receptor. fda.gov
A comprehensive SAR study is a critical next step. This research should involve the synthesis and evaluation of a series of hydroxylated analogues of ramelteon, with the hydroxyl group placed at various positions on the molecule. By systematically altering the position of this functional group, researchers can map how hydroxylation impacts receptor binding affinity, selectivity (MT1 vs. MT2), and functional activity (potency as an agonist). Such studies would provide valuable insights into the molecular interactions between the ligand and the receptor binding pocket. The ultimate goal would be to develop a robust SAR model that could guide the design of new, potentially more potent or selective, melatonin receptor agonists with optimized pharmacological profiles.
| Compound | MT1 Receptor Affinity (Relative to Ramelteon) | MT2 Receptor Affinity (Relative to Ramelteon) |
|---|---|---|
| Ramelteon | 1.0 | 1.0 |
| This compound (M-II) | ~0.1 | ~0.2 |
Exploration of Off-Target Receptor Interactions at Physiologically Relevant Concentrations
Ramelteon is distinguished by its high selectivity for melatonin receptors, showing no significant affinity for a wide array of other central nervous system targets, including GABA, serotonin (B10506), dopamine, and opioid receptors. fda.govnih.gov This high selectivity is a key feature of its pharmacological profile. While the major metabolite, this compound, is also largely selective, it has been noted to possess a weak affinity for the 5-HT2B receptor. drugbank.com
A crucial area for future research is the comprehensive screening of this compound for off-target interactions, with a particular focus on the physiologically relevant concentrations at which it circulates. The systemic exposure to this metabolite is 20- to 100-fold greater than that of the parent drug, ramelteon. fda.gov At these elevated concentrations, even weak interactions with off-target receptors, ion channels, or enzymes could become pharmacologically significant. Therefore, extensive in vitro profiling against a broad panel of biological targets is necessary to confirm the metabolite's safety and selectivity profile under conditions that mimic its actual exposure in the human body.
Development of Predictive Computational Models for Metabolism and Pharmacological Activity
Computational modeling is an increasingly powerful tool in drug discovery and development. Some initial molecular modeling analyses of ramelteon and its metabolites have been conducted, using semi-empirical and DFT calculations to assess properties like kinetic inertness and solubility. scialert.net These studies provide a foundation for more advanced computational research.
Future efforts should be directed toward developing sophisticated quantitative structure-activity relationship (QSAR) and pharmacokinetic/pharmacodynamic (PK/PD) models. wikipedia.org QSAR models could be built to predict the binding affinity and functional activity of new ramelteon analogues based on their structural features. These models would accelerate the SAR studies described previously by prioritizing the synthesis of the most promising compounds. Furthermore, developing computational models that can accurately predict the metabolic fate of ramelteon-like structures—forecasting which metabolites will form and at what rates—would be invaluable. Integrating these models could enable the in silico design of novel compounds with tailored pharmacological activity and optimized metabolic profiles, thereby streamlining the development of next-generation melatonergic agents.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
